Structural Differentiation: Alpha-Hydroxy vs. Simple Phenylacetate Analogs
Methyl 2-hydroxy-2-(4-hydroxy-3-nitrophenyl)acetate is structurally differentiated from its closest commercially available analog, methyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 61873-93-6), by the presence of an additional hydroxyl group on the carbon adjacent to the ester . This alpha-hydroxy group introduces a chiral center and a secondary alcohol moiety, which is absent in the comparator. The molecular weight of the target compound is 227.17 g/mol, compared to 211.17 g/mol for the comparator, reflecting this structural addition .
| Evidence Dimension | Molecular Structure and Formula |
|---|---|
| Target Compound Data | C9H9NO6, 227.17 g/mol |
| Comparator Or Baseline | Methyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS 61873-93-6): C9H9NO5, 211.17 g/mol |
| Quantified Difference | Difference of one oxygen atom, resulting in a molecular weight increase of 16.00 g/mol |
| Conditions | Based on published molecular formulas and weights from vendor datasheets |
Why This Matters
This structural difference defines the compound's identity, affecting its potential for creating chiral centers, its ability to participate in different hydrogen bonding networks, and its use as a distinct synthetic scaffold.
